2-[(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide 2-[(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 942001-29-8
VCID: VC6778141
InChI: InChI=1S/C20H17BrFN3O2S2/c1-12-8-13(21)2-7-17(12)25-18(26)9-16-10-28-20(24-16)29-11-19(27)23-15-5-3-14(22)4-6-15/h2-8,10H,9,11H2,1H3,(H,23,27)(H,25,26)
SMILES: CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C20H17BrFN3O2S2
Molecular Weight: 494.4

2-[(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

CAS No.: 942001-29-8

VCID: VC6778141

Molecular Formula: C20H17BrFN3O2S2

Molecular Weight: 494.4

* For research use only. Not for human or veterinary use.

2-[(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide - 942001-29-8

Description

2-[(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic molecule featuring:

  • A thiazole ring, known for its bioactive properties.

  • Substituents like bromine, fluorine, and carbamoyl groups, which enhance molecular stability and biological activity.

  • A sulfanyl linkage, often associated with antimicrobial or enzymatic inhibition properties.

Structural Features

The compound includes:

  • Thiazole Core: A heterocyclic structure that is frequently used in drug design due to its ability to interact with biological targets.

  • Bromo-substituted Aromatic Ring: Bromine contributes to lipophilicity and electronic effects, influencing binding affinity in biochemical systems.

  • Fluorophenyl Group: Fluorine atoms enhance metabolic stability and receptor binding specificity.

  • Sulfanyl Acetamide Linkage: This moiety may facilitate interactions with enzymes or receptors.

Potential Applications

Based on the structural analogy with related compounds:

  • Antimicrobial Activity:

    • Thiazole derivatives are widely studied for their antibacterial and antifungal properties .

    • The presence of halogens like bromine and fluorine enhances antimicrobial efficacy by increasing cell membrane permeability.

  • Anticancer Potential:

    • Compounds with similar scaffolds have shown activity against cancer cell lines through mechanisms like enzyme inhibition or DNA interaction .

    • The fluorophenyl group may improve selectivity toward cancerous cells.

  • Enzyme Inhibition:

    • Sulfanyl and thiazole groups are known to interact with enzymes, making the compound a potential candidate for enzyme-targeted therapies.

Synthesis Pathways

The synthesis of such a compound would likely involve:

  • Formation of the thiazole core via Hantzsch synthesis or cyclization reactions .

  • Introduction of the bromophenyl group via halogenation or coupling reactions.

  • Functionalization with carbamoyl and fluorophenyl groups through acylation or amination steps.

Analytical Characterization

Standard techniques used to characterize similar compounds include:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and identify functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations.

  • Elemental Analysis: To verify the purity and composition.

Comparison with Related Compounds

FeatureThis CompoundRelated Compounds
Core StructureThiazoleTriazoles, phenoxyacetamides
Functional GroupsBromine, fluorine, carbamoylChloroacetamides, nitrophenoxy groups
Biological ActivityAnticipated antimicrobial, anticancerConfirmed antimicrobial (e.g., against Staphylococcus aureus) , anticancer
Analytical TechniquesNMR, IR, MSSimilar methods used for characterization
CAS No. 942001-29-8
Product Name 2-[(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Molecular Formula C20H17BrFN3O2S2
Molecular Weight 494.4
IUPAC Name N-(4-bromo-2-methylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C20H17BrFN3O2S2/c1-12-8-13(21)2-7-17(12)25-18(26)9-16-10-28-20(24-16)29-11-19(27)23-15-5-3-14(22)4-6-15/h2-8,10H,9,11H2,1H3,(H,23,27)(H,25,26)
Standard InChIKey QSKLAJZQXSBCFV-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Solubility not available
PubChem Compound 16899204
Last Modified Aug 18 2023

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